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Compound of Interest

Compound Name: Flufenoxadiazam

Cat. No.: B15563892 Get Quote

Disclaimer: As of late 2025, specific, publicly available experimental spectroscopic data (¹H-

NMR, ¹³C-NMR, Mass Spectrometry, and IR) for the fungicide Flufenoxadiazam (CAS

1839120-27-2) is limited. This guide provides a comprehensive overview of the analytical

techniques used for its characterization, employing data from structurally similar 1,2,4-

oxadiazole-based benzamide compounds as illustrative examples. The experimental protocols

detailed herein are based on established methodologies for these analogous compounds and

are representative of the procedures expected for the analysis of Flufenoxadiazam.

Introduction
Flufenoxadiazam is a novel fungicide developed by BASF, belonging to the 1,2,4-oxadiazole

class of compounds.[1] Its chemical formula is C₁₆H₉F₄N₃O₂ and its IUPAC name is N-(2-

fluorophenyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide.[2] Flufenoxadiazam
exhibits a unique mode of action as the first histone deacetylase (HDAC) inhibitor in the

fungicide industry, offering a new tool for managing fungal diseases, particularly Asian Soybean

Rust.[1] This mechanism, which modulates gene expression in fungi, positions it as a critical

component in resistance management strategies.[1]

The precise structural elucidation and characterization of Flufenoxadiazam are paramount for

quality control, regulatory approval, and understanding its mechanism of action at a molecular

level. This is achieved through a combination of advanced spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR)

spectroscopy.
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Physicochemical Properties of Flufenoxadiazam
A summary of the key physicochemical properties of Flufenoxadiazam is presented below.

Property Value Reference

CAS Number 1839120-27-2 [2]

Molecular Formula C₁₆H₉F₄N₃O₂ [2]

Molecular Weight 351.26 g/mol

Exact Mass 351.0631 Da

IUPAC Name

N-(2-fluorophenyl)-4-[5-

(trifluoromethyl)-1,2,4-

oxadiazol-3-yl]benzamide

[2]

Spectroscopic Characterization
The following sections detail the expected spectroscopic data for Flufenoxadiazam, based on

the analysis of analogous compounds containing the 1,2,4-oxadiazole benzamide scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

a molecule. For Flufenoxadiazam, ¹H-NMR would provide information on the chemical

environment of the protons on the phenyl rings, while ¹³C-NMR would identify all the unique

carbon atoms in the molecule.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Structurally Similar 1,2,4-Oxadiazole Benzamide

Compound

Note: The following data is for an analogous compound and is intended for illustrative purposes

only.
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¹H NMR (500 MHz, DMSO-d₆) ¹³C NMR (126 MHz, DMSO-d₆)

δ (ppm) Assignment

10.84 (s, 1H) -NH-

8.24–8.18 (m, 2H) Aromatic CH

8.11 (d, J = 9.0 Hz, 1H) Aromatic CH

7.85 (d, J = 8.0 Hz, 1H) Aromatic CH

7.77 (m, 3H) Aromatic CH

7.43 (d, J = 9.0 Hz, 2H) Aromatic CH

Data adapted from a representative compound in the scientific literature.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition

of Flufenoxadiazam by providing a highly accurate mass measurement. The fragmentation

pattern observed in the mass spectrum offers additional structural confirmation.

Table 2: Illustrative High-Resolution Mass Spectrometry (HRMS) Data

Parameter Value

Ionization Mode Electrospray Ionization (ESI)

Calculated Mass [M+H]⁺ 352.0706

Observed Mass [M+H]⁺

Data not available for Flufenoxadiazam, but

would be expected to be very close to the

calculated mass.

The calculated mass is for the protonated molecule of Flufenoxadiazam (C₁₆H₁₀F₄N₃O₂⁺).

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Flufenoxadiazam would be expected to show characteristic absorption bands for

the N-H, C=O, C=N, and C-F bonds.

Table 3: Expected Infrared (IR) Absorption Bands for Flufenoxadiazam

Wavenumber (cm⁻¹) Functional Group Vibration

~3300 N-H Stretching

~1650 C=O (amide) Stretching

~1600, ~1500 C=C (aromatic) Stretching

~1570 C=N (oxadiazole) Stretching

~1300-1100 C-F (trifluoromethyl) Stretching

~1250 C-O (oxadiazole) Stretching

Experimental Protocols
The following are detailed methodologies for the key experiments, based on standard practices

for the analysis of related compounds.

NMR Spectroscopy
Instrumentation: A Bruker Avance III 500 MHz spectrometer (or equivalent).

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of

deuterated dimethyl sulfoxide (DMSO-d₆).

Data Acquisition:

¹H-NMR: Spectra are recorded at 500 MHz. Chemical shifts are reported in parts per

million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C-NMR: Spectra are recorded at 126 MHz. Chemical shifts are reported in ppm relative

to the solvent peak of DMSO-d₆ (39.52 ppm).
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High-Resolution Mass Spectrometry (HRMS)
Instrumentation: A Waters Xevo G2-XS QTOF Mass Spectrometer (or equivalent) with an

electrospray ionization (ESI) source.

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or

methanol) to a concentration of approximately 1 µg/mL.

Data Acquisition:

The sample solution is infused into the ESI source.

Spectra are acquired in positive ion mode over a mass range of m/z 100-1000.

Leucine enkephalin is used as a lock mass for accurate mass measurements.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition:

Spectra are recorded in the range of 4000-400 cm⁻¹.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

Mechanism of Action and Signaling Pathway
Flufenoxadiazam's novel mode of action is the inhibition of histone deacetylase (HDAC).[1]

HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins. This

deacetylation leads to a more condensed chromatin structure, generally repressing gene

transcription. By inhibiting HDAC, Flufenoxadiazam prevents the removal of acetyl groups,

maintaining a more open chromatin state and altering the expression of genes essential for

fungal growth and development.
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Caption: Flufenoxadiazam inhibits HDAC, leading to altered gene expression and fungal

growth inhibition.

Experimental Workflow
The overall workflow for the spectroscopic analysis and characterization of Flufenoxadiazam
follows a logical progression from sample preparation to data interpretation.
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Caption: Workflow for the spectroscopic characterization of Flufenoxadiazam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15563892#spectroscopic-analysis-and-
characterization-of-flufenoxadiazam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15563892#spectroscopic-analysis-and-characterization-of-flufenoxadiazam
https://www.benchchem.com/product/b15563892#spectroscopic-analysis-and-characterization-of-flufenoxadiazam
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563892?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

